![molecular formula C22H42Cl2Si4Z B3337275 CID 11028272 CAS No. 60938-62-7](/img/structure/B3337275.png)
CID 11028272
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 11028272, also known as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (DCPMICA), is a synthetic compound and a member of the isoxazole family. It is a small molecule that has been studied for its potential therapeutic applications in the treatment of various diseases. The purpose of
作用機序
The mechanism of action of CID 11028272 is not fully understood. However, it is believed that the compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandins.
Biochemical and Physiological Effects
CID 11028272 has been shown to possess anti-inflammatory, anti-microbial, and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are important mediators of inflammation. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandins.
実験室実験の利点と制限
CID 11028272 has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a small molecule, which makes it easier to synthesize and purify. Additionally, it is stable and has a long shelf life. Furthermore, it is relatively inexpensive to synthesize. However, one of the main limitations is that it is a synthetic compound and its biological activity is not fully understood.
将来の方向性
The future directions of CID 11028272 can be divided into two main areas: clinical studies and further research. Clinical studies are needed to investigate the therapeutic potential of CID 11028272 in the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of the compound and to identify potential new therapeutic applications. Furthermore, research is needed to investigate the safety and efficacy of the compound in humans.
科学的研究の応用
CID 11028272 has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, it has been used in the treatment of neurodegenerative and cardiovascular diseases. Furthermore, it has been investigated for its potential application in the treatment of diabetes, obesity, and hypertension.
特性
InChI |
InChI=1S/2C11H21Si2.2ClH.Zr/c2*1-12(2,3)10-7-8-11(9-10)13(4,5)6;;;/h2*7-9H,1-6H3;2*1H;/q;;;;+2/p-2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMUQFAJSXTQEH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.C[Si](C)(C)[C]1[CH][CH][C]([CH]1)[Si](C)(C)C.Cl[Zr]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42Cl2Si4Zr |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[1,3-bis(trimethylsilyl)cyclopentadienyl]zirconium dichloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。